2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde
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Overview
Description
2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the second position, an ethyl group at the first position, and an aldehyde group at the fifth position of the imidazole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde typically involves the bromination of 1-ethyl-1H-imidazole-5-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the second position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Major Products Formed
Substitution: 2-Substituted-1-ethyl-1H-imidazole-5-carbaldehyde derivatives.
Oxidation: 2-Bromo-1-ethyl-1H-imidazole-5-carboxylic acid.
Reduction: 2-Bromo-1-ethyl-1H-imidazole-5-methanol.
Scientific Research Applications
2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: In the development of pharmaceutical compounds with potential therapeutic effects.
Industry: As a precursor in the synthesis of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde is largely dependent on its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-Bromo-1-methyl-1H-imidazole: Similar structure but without the aldehyde group.
1-Ethyl-1H-imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
Uniqueness
2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde is unique due to the combination of its bromine, ethyl, and aldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C6H7BrN2O |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
2-bromo-3-ethylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-5(4-10)3-8-6(9)7/h3-4H,2H2,1H3 |
InChI Key |
LAJOZEUWOSUXSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1Br)C=O |
Origin of Product |
United States |
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